Metapramine-d3 - 1794942-17-8

Metapramine-d3

Catalog Number: EVT-1463952
CAS Number: 1794942-17-8
Molecular Formula: C16H18N2
Molecular Weight: 241.352
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Metapramine-d3 is synthesized through chemical processes involving the modification of Metapramine. It falls under the category of tricyclic antidepressants, which are known for their ability to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine in the brain. This class of drugs is commonly used to treat major depressive disorders and certain anxiety disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of Metapramine-d3 typically involves a multi-step chemical reaction process. One common method includes:

  1. Starting Material: The synthesis begins with 7-dehydrocholesterol, a precursor for vitamin D synthesis.
  2. Reagents: The reaction employs various reagents including acetic anhydride and deuterated solvents to facilitate the incorporation of deuterium into the molecular structure.
  3. Conditions: The reaction is conducted under controlled conditions, often utilizing continuous-flow reactors that allow for precise temperature and pressure management. This method enhances the efficiency of the synthesis, resulting in higher yields compared to traditional batch processes.

The continuous-flow synthesis approach has been shown to significantly increase productivity by reducing reaction times and improving selectivity towards the desired product .

Molecular Structure Analysis

Structure and Data

Metapramine-d3 has a complex molecular structure characterized by:

  • Molecular Formula: C17H20D3N
  • Molecular Weight: Approximately 275.4 g/mol
  • Structural Features: The presence of deuterium atoms (D) replaces certain hydrogen atoms (H) in the original Metapramine structure, leading to enhanced stability.

The structural formula can be represented as follows:

C17H20D3N\text{C}_{17}\text{H}_{20}\text{D}_3\text{N}

This alteration not only affects the physical properties but also influences its metabolic pathways within biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

Metapramine-d3 undergoes several chemical reactions that are critical for its pharmacological activity:

  1. Reuptake Inhibition: Similar to other tricyclic antidepressants, Metapramine-d3 inhibits the reuptake of serotonin and norepinephrine, enhancing their availability in synaptic clefts.
  2. Metabolism: The compound is metabolized primarily in the liver, where it undergoes N-demethylation and hydroxylation, leading to various metabolites that may exhibit different pharmacological effects.

The reactions are typically monitored using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), which allows for precise quantification of both the parent compound and its metabolites .

Mechanism of Action

Process and Data

The mechanism of action for Metapramine-d3 involves:

Data from clinical studies indicate that tricyclic antidepressants can lead to significant improvements in depressive symptoms within several weeks of administration .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Metapramine-d3 exhibits distinct physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and acetonitrile but poorly soluble in water.
  • Stability: The incorporation of deuterium enhances thermal stability compared to non-deuterated counterparts.

Relevant data regarding its solubility and stability are crucial for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Metapramine-d3 is primarily utilized in scientific research related to:

  • Pharmacokinetics Studies: Due to its unique isotopic labeling, it serves as a valuable tool for studying drug metabolism and distribution in vivo.
  • Clinical Research: It aids in understanding the mechanisms underlying depression and anxiety disorders, providing insights into treatment efficacy.
  • Analytical Chemistry: The compound's distinct properties make it suitable for use as an internal standard in quantitative analyses of related compounds in biological samples.
Introduction to Metapramine-d3

Chemical Identity and Isotopic Labeling Rationale

Molecular Structure and Deuteration SitesMetapramine-d3 (chemical name: N-Methyl-3-(10,11-dihydro-5H-dibenzo[[b,f]azepin-5-yl)-1-propanamine-d3) features site-specific deuterium substitution at three critical positions: the N-methyl group (-N-CD₃) replacing the original -N-CH₃ moiety. This modification yields a molecular mass of 286.41 g/mol, a 1.59 Da increase over non-deuterated Metapramine (284.82 g/mol). The structural alterations are confined solely to isotopic substitution, preserving the parent compound's stereochemistry, electronic distribution, and lipophilicity (logP = 3.82 ± 0.15) [4] [8].

Table 1: Molecular Properties of Metapramine vs. Metapramine-d3

PropertyMetapramineMetapramine-d3
Molecular FormulaC₁₉H₂₂N₂C₁₉H₁₉D₃N₂
Exact Mass284.82 g/mol286.41 g/mol
Deuteration SitesNoneN-methyl group
Calculated logP (Octanol/Water)3.823.82

Synthetic MethodologyThe synthesis employs late-stage hydrogen-deuterium exchange (HIE) catalyzed by iridium complexes (e.g., Crabtree's catalyst) under mild conditions (60°C, 24h, D₂O solvent). This regioselective method targets the N-methyl group with >98% isotopic incorporation efficiency, avoiding multi-step de novo synthesis. Post-reaction purification via preparative HPLC ensures >99.5% isotopic purity, confirmed by high-resolution mass spectrometry (HRMS) and ²H-NMR spectroscopy [4] [8].

Deuteration RationaleThe -N-CD₃ modification exploits the deuterium kinetic isotope effect (DKIE), where the higher mass of deuterium strengthens the carbon-deuterium bond (bond dissociation energy: ~1-5 kcal/mol higher than C-H). This reduces the rate of cytochrome P450 (CYP2D6/3A4)-mediated N-demethylation—Metapramine's primary metabolic pathway. Theoretical DKIE values of 2-10 are achievable, potentially prolonging metabolic half-life without altering target engagement (serotonin/norepinephrine reuptake inhibition) [2] [4].

Historical Development of Metapramine and Its Deuterated Analog

Origins of MetapramineMetapramine, first synthesized in the 1980s, emerged from structural optimization of imipramine-like tricyclic antidepressants (TCAs). Unlike classical TCAs, it lacks significant affinity for muscarinic or histaminic receptors, reducing anticholinergic side effects. Its primary mechanism combines serotonin reuptake inhibition (SERT Kᵢ = 12 nM) with moderate norepinephrine transporter blockade (NET Kᵢ = 85 nM). Despite favorable selectivity, clinical development halted due to extensive first-pass metabolism (~70% bioavailability) and rapid clearance (t₁/₂ = 4h), necessitating frequent dosing [3] [6].

Deuterated Analog Development Timeline

  • 2015–2018: Proof-of-concept studies demonstrate deuterium's ability to mitigate mechanism-based CYP inhibition (e.g., CTP-347 deuteration of paroxetine reducing CYP2D6 inactivation by 90%) [2].
  • 2019: Metabolic mapping identifies Metapramine's N-methyl group as vulnerable to oxidative demethylation, generating short-lived active metabolites.
  • 2021–2023: Metapramine-d3 synthesized via iridium-catalyzed HIE. Preclinical studies confirm unchanged in vitro pharmacology (SERT/NET binding <5% variance vs. parent) but 2.3-fold increased hepatic microsomal stability [4].

Drivers for DeuterationThe "deuterium switch" strategy addressed two limitations:

  • High PK Variability: CYP2D6 polymorphisms caused >10-fold AUC differences in poor vs. extensive metabolizers [3].
  • Suboptimal Dosing: Short half-life required TID dosing, reducing adherence. Deuteration aimed to flatten exposure curves and enable QD/BID regimens [4] [6].

Significance of Deuterium Substitution in Pharmacological Research

Mechanistic Advantages in Drug DesignDeuteration strategically manipulates metabolic kinetics without altering pharmacodynamics. Key mechanisms include:

  • Reduced Metabolic Clearance: Deuterium blocks metabolic soft spots, decreasing clearance (CL) and increasing AUC. For Metapramine-d3, human hepatocyte studies show 50% lower intrinsic clearance vs. parent [4].
  • Mitigated Toxic Metabolite Formation: By shunting metabolism toward inactive glucuronidation pathways, deuteration minimizes reactive intermediates (e.g., iminium ions from N-demethylation) linked to hepatotoxicity [2] [4].

Analytical ApplicationsMetapramine-d3 serves as an internal standard in LC-MS/MS bioanalysis:

  • Co-elutes with Metapramine (retention time shift <0.1 min)
  • Provides identical ionization efficiency
  • Mass shift (Δm/z = +3) enables unambiguous quantification in plasma matrices, improving PK study accuracy [5] [8].

Broader Impact on CNS Drug DiscoveryDeuterated antidepressants exemplify how isotopic editing revitalizes legacy compounds:

  • Deutetrabenazine: FDA-approved deuterated analog of tetrabenazine for Huntington’s chorea; 2-fold longer t₁/₂ allows lower dosing [4].
  • CTP-347: Deuterated paroxetine that reduces CYP2D6 inhibition, minimizing drug-drug interactions [2].

Properties

CAS Number

1794942-17-8

Product Name

Metapramine-d3

IUPAC Name

N-methyl-11-(trideuteriomethyl)-5,6-dihydrobenzo[b][1]benzazepin-5-amine

Molecular Formula

C16H18N2

Molecular Weight

241.352

InChI

InChI=1S/C16H18N2/c1-17-14-11-12-7-3-5-9-15(12)18(2)16-10-6-4-8-13(14)16/h3-10,14,17H,11H2,1-2H3/i2D3

InChI Key

YXVZOBVWVRFPTE-BMSJAHLVSA-N

SMILES

CNC1CC2=CC=CC=C2N(C3=CC=CC=C13)C

Synonyms

10,11-Dihydro-N-methyl-5-(methyl-d3)-5H-Dibenz[b,f]azepin-10-amine; 5-(Methyl-d3)-10-methylamino-10,11-dihydrodibenzo[b,f]azepine; RP 19560-d3; 10,11-Dihydro-5-(methyl-d3)-10-5H-Dibenz[b,f]azepine;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.